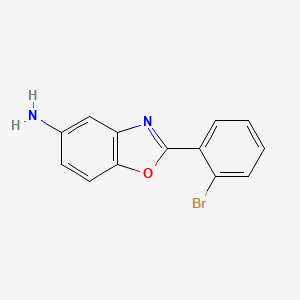

2-(2-Bromophenyl)-1,3-benzoxazol-5-amine

Description

Significance of Benzoxazole (B165842) Heterocycles in Advanced Organic Research

Benzoxazole, an aromatic organic compound composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, serves as a "privileged scaffold" in medicinal chemistry. globalresearchonline.net This is due to the wide array of biological activities its derivatives have been shown to possess. jocpr.comglobalresearchonline.net Benzoxazole-containing compounds are investigated for their potential as anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral agents. globalresearchonline.netresearchgate.net

The significance of this heterocycle also stems from its structural characteristics. Benzoxazoles are considered bioisosteres of naturally occurring nucleic bases such as adenine (B156593) and guanine, which may allow them to interact with biological macromolecules like enzymes and nucleic acids. jocpr.comglobalresearchonline.net Beyond their pharmacological potential, benzoxazoles are utilized in materials science as fluorescent probes, dye lasers, and whitening agents, owing to their stable and aromatic structure that supports photophysical applications. globalresearchonline.netmdpi.com

Positioning of Substituted Benzoxazoles in Heterocyclic Synthesis

The synthesis of substituted benzoxazoles is a cornerstone of modern heterocyclic chemistry, attracting considerable attention from researchers. globalresearchonline.nettandfonline.com The most traditional and widely employed method for constructing the benzoxazole core is the condensation reaction between a 2-aminophenol (B121084) and a carbonyl compound, such as a carboxylic acid, aldehyde, or acyl chloride. nih.govnih.gov

In recent years, research has focused on developing more efficient and environmentally friendly ("green") synthetic protocols. sioc-journal.cnorganic-chemistry.org These advanced methods often employ various catalysts, including metal catalysts, nanocatalysts, and ionic liquids, to achieve higher yields, shorter reaction times, and milder reaction conditions. nih.govrsc.orgrsc.org 2-substituted benzoxazoles are a particularly important subclass, as functionalization at the 2-position is a common strategy for modulating the biological activity and physicochemical properties of the resulting compounds. mdpi.comsioc-journal.cnnih.gov The versatility of synthetic approaches allows for the creation of large libraries of diverse benzoxazole derivatives for high-throughput screening in drug discovery programs. rsc.org

Rationale for Dedicated Academic Investigation of 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine

While extensive research dedicated solely to this compound is not widely documented in public literature, a strong rationale for its academic investigation can be constructed based on its distinct structural features. The molecule serves as an exemplary synthetic building block, with each component offering strategic advantages for creating more complex and potentially bioactive molecules.

The Benzoxazole Core : As established, this heterocyclic system is a well-known pharmacophore associated with a broad spectrum of biological activities. researchgate.net Its presence provides a solid foundation for designing new therapeutic agents.

The 2-(2-Bromophenyl) Substituent : The bromine atom on the phenyl ring is a key functional group for synthetic chemists. It acts as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a vast array of more complex derivatives. Studies on other 2-(halophenyl)benzoxazoles have demonstrated significant cytotoxic and anti-inflammatory activities, highlighting the importance of the halogenated phenyl motif. nih.gov

The 5-Amine Substituent : The primary amine group (-NH₂) at the 5-position of the benzoxazole ring provides another reactive site for chemical modification. It can be readily acylated, alkylated, or converted into a diazonium salt, which can then be subjected to a variety of transformations. This functionalization can be used to attach other moieties, improve solubility, or modulate the electronic properties and biological activity of the parent molecule. For instance, modifications at the 5-position in other benzoxazole series have been shown to influence their cytotoxic effects. rsc.org

Therefore, the academic interest in this compound lies in its potential as a highly adaptable intermediate for the synthesis of novel, complex heterocyclic compounds for evaluation in medicinal chemistry and materials science.

Overview of Research Trajectories for Complex Benzoxazole Derivatives

Current and future research involving complex benzoxazole derivatives is progressing along several key trajectories:

Development of Novel Synthetic Methodologies : A primary focus remains on the creation of new, efficient, and sustainable synthetic routes to access structurally diverse benzoxazoles. sioc-journal.cnrsc.org This includes catalyst development, the use of flow chemistry, and solvent-free reaction conditions. nih.govorganic-chemistry.org

Expansion of Pharmacological Screening : Researchers are continuously exploring the therapeutic potential of benzoxazoles against a widening range of diseases. researchgate.net This includes targeting specific enzymes and receptors implicated in cancer, microbial infections, inflammation, and neurodegenerative disorders. researchgate.netnih.govnih.gov

Structure-Activity Relationship (SAR) Studies : A crucial aspect of drug development involves systematic SAR studies. By synthesizing and testing series of related benzoxazole derivatives, chemists can identify the specific structural features responsible for their biological activity, leading to the design of more potent and selective compounds. nih.gov

Applications in Materials Science : The unique photophysical properties of the benzoxazole scaffold continue to be exploited. Research is ongoing to develop novel benzoxazole-based materials for use in organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent imaging agents. globalresearchonline.netmdpi.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Adenine |

| Guanine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c14-10-4-2-1-3-9(10)13-16-11-7-8(15)5-6-12(11)17-13/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKTZXBKSASZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292626 | |

| Record name | 2-(2-Bromophenyl)-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-80-1 | |

| Record name | 2-(2-Bromophenyl)-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromophenyl)-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation and Kinetic Investigations of 2 2 Bromophenyl 1,3 Benzoxazol 5 Amine Formation and Reactivity

Detailed Reaction Mechanisms of Benzoxazole (B165842) Ring Annulation

The synthesis of the 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine core structure generally proceeds through the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or aldehyde, followed by cyclization. nih.govrsc.org The specific precursors for this target molecule would be 4-amino-2-aminophenol and either 2-bromobenzoic acid or 2-bromobenzaldehyde (B122850). Two primary mechanistic pathways are prevalent for this benzoxazole ring annulation.

Pathway A: Condensation with an Aldehyde

This is one of the most common methods for synthesizing 2-arylbenzoxazoles. nih.gov The reaction between 4-amino-2-aminophenol and 2-bromobenzaldehyde involves a three-step process:

Schiff Base Formation: The reaction initiates with the nucleophilic attack of the more reactive amino group of the 2-aminophenol on the carbonyl carbon of the aldehyde. This is typically followed by dehydration to form a phenolic Schiff base, or imine, intermediate. researchgate.net

Intramolecular Cyclization: The hydroxyl group of the imine intermediate then performs an intramolecular nucleophilic attack on the imine carbon. This cyclization step results in the formation of a 2,3-dihydro-benzoxazole (benzoxazoline) ring system. nih.gov

Aromatization: The final step is the oxidation of the benzoxazoline intermediate to the stable, aromatic benzoxazole ring. This aromatization often occurs via aerial oxidation or can be promoted by an added oxidant or catalyst. researchgate.net

Pathway B: Condensation with a Carboxylic Acid or its Derivatives

An alternative and widely used route involves the reaction of 4-amino-2-aminophenol with 2-bromobenzoic acid or one of its more reactive derivatives, such as an acyl chloride.

Amide Formation: The initial step is the acylation of the amino group of the 2-aminophenol to form an N-(4-amino-2-hydroxyphenyl)-2-bromobenzamide intermediate.

Cyclodehydration: This amide intermediate then undergoes an intramolecular cyclization and dehydration (cyclodehydration) to form the oxazole (B20620) ring. This step is often promoted by high temperatures or the presence of an acid catalyst, such as polyphosphoric acid (PPA), which facilitates the dehydration process. nih.govijpbs.com

A related approach involves a one-pot domino acylation-annulation reaction where a 2-bromoaniline (B46623) is reacted with an acyl chloride in the presence of a copper catalyst. organic-chemistry.org

Investigation of Catalyst Role in Reaction Pathways and Selectivity

Catalysts play a pivotal role in the synthesis of benzoxazoles, influencing reaction rates, yields, and conditions by lowering the activation energy barrier. nih.gov Various types of catalysts are employed, each affecting the reaction mechanism differently.

Brønsted and Lewis Acids: Acid catalysts are frequently used to activate the carbonyl group of the aldehyde or carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the aminophenol. nih.gov Brønsted acids like p-toluenesulfonic acid (TsOH·H₂O) and Lewis acids such as copper iodide (CuI) or samarium triflate can be used. organic-chemistry.orgorganic-chemistry.org For instance, a combination of a Brønsted acid and CuI has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org Heterogeneous solid acid catalysts, like sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H), have also been developed as efficient, reusable, and environmentally friendly options that facilitate the condensation reaction. researchgate.netajchem-a.com

Transition Metal Catalysts: A wide array of transition metals, including copper, iron, palladium, gold, and cobalt, have been utilized to catalyze benzoxazole formation, often through oxidative pathways. nih.govnitrkl.ac.in

Copper: Copper catalysts, such as CuI or copper(II) oxide nanoparticles, are versatile for these syntheses. organic-chemistry.org They can facilitate intramolecular O-arylation via an oxidative insertion/reductive elimination pathway, particularly when starting from N-(2-halophenyl)benzamides. organic-chemistry.org

Gold: Gold salts like HAuCl₄·4H₂O have been shown to be highly effective in catalyzing the oxidative cyclization of phenolic Schiff bases under an oxygen atmosphere, providing excellent yields under mild conditions. nih.gov

Cobalt and Iron: Cobalt-based nanocomposites and iron salts like FeCl₃ have been employed for the aerobic oxidation of phenolic imines to their corresponding benzoxazoles. acs.org

The choice of catalyst can significantly impact the reaction's efficiency and selectivity. The following table summarizes various catalytic systems used in the synthesis of 2-substituted benzoxazoles.

Identification and Characterization of Reaction Intermediates

The elucidation of a reaction mechanism relies heavily on the identification and characterization of transient intermediates. For the formation of this compound, several key intermediates can be proposed based on the established pathways.

Phenolic Schiff Base (Imine): This is the primary intermediate in the reaction pathway involving an aldehyde precursor. nih.gov It is formed by the condensation of the amino group of 4-amino-2-aminophenol with the carbonyl of 2-bromobenzaldehyde. These intermediates can often be isolated or detected spectroscopically.

N-(2-Hydroxyphenyl)amide: In the pathway starting from a carboxylic acid or acyl chloride, the corresponding amide, N-(4-amino-2-hydroxyphenyl)-2-bromobenzamide, is the crucial intermediate prior to cyclodehydration. organic-chemistry.org

2,3-Dihydro-benzoxazole (Benzoxazoline): This heterocyclic species is the product of the intramolecular cyclization of the Schiff base intermediate. nih.gov It is a non-aromatic precursor that is subsequently oxidized to the final benzoxazole product.

Amidinium Salt: In syntheses where tertiary amides are activated by reagents like triflic anhydride (B1165640) (Tf₂O), an intermediate amidinium salt is formed, which is then attacked by the 2-aminophenol. mdpi.comnih.gov

While these intermediates are well-established in the general synthesis of benzoxazoles, their specific characterization for the synthesis of this compound would require dedicated spectroscopic studies (e.g., NMR, IR, Mass Spectrometry) and potentially trapping experiments.

Transition State Analysis and Energy Landscapes

However, general principles can be applied. The key steps, such as the nucleophilic attack to form the C-N bond (in amide or imine formation) and the subsequent intramolecular cyclization to form the C-O bond, proceed through specific transition states. The energies of these transition states dictate the kinetics of each step. For example, in some proposed mechanisms for benzoxazole formation, the final cyclization and aromatization can occur via a concerted reductive elimination through a defined transition state. researchgate.net

Catalysts function by providing an alternative reaction pathway with lower-energy transition states, thereby increasing the reaction rate. A comprehensive energy landscape would map the relative energies of reactants, intermediates, transition states, and products for all competing pathways, allowing for a prediction of the most favorable reaction route. Such landscapes are typically generated using computational chemistry methods.

Kinetic Studies and Determination of Rate Laws for Key Synthetic Steps

Kinetic studies provide quantitative data on reaction rates and are essential for determining the rate law, which mathematically describes how the rate of reaction depends on the concentration of reactants. Specific kinetic data and rate laws for the formation of this compound are not available in the surveyed literature.

In the condensation with aldehydes, either the initial formation of the Schiff base or the final oxidative aromatization could be rate-limiting.

In copper-catalyzed syntheses starting from ortho-haloanilides, it has been proposed that the oxidative addition of the aryl halide to the copper(I) catalyst is the rate-determining step. organic-chemistry.org The observed reactivity order of I > Br > Cl for the halide is consistent with this mechanistic hypothesis. organic-chemistry.org

Determining the rate law would involve systematically varying the concentrations of the 4-amino-2-aminophenol, the 2-bromobenzaldehyde (or its acid equivalent), and the catalyst, while monitoring the reaction progress over time.

Application of Computational Chemistry in Mechanistic Studies

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organic chemistry. daneshyari.com While no specific computational studies focused on this compound were identified, this approach is widely applied to the study of benzoxazole synthesis.

Computational methods can be used to:

Model Reaction Pathways: Theoretically investigate and compare different proposed mechanisms, such as the aldehyde versus carboxylic acid pathways.

Characterize Intermediates and Transition States: Calculate the geometries and energies of short-lived intermediates and high-energy transition states that are difficult to observe experimentally. researchgate.net

Explain Catalyst Activity: Model the interaction of the catalyst with the substrates to understand how it lowers activation energy barriers and influences selectivity.

Predict Reactivity: Correlate electronic properties of substituted reactants with observed reaction rates and yields.

By constructing a detailed potential energy surface, computational studies can provide a deep, molecular-level understanding of the reaction dynamics, corroborating experimental findings and guiding the design of more efficient synthetic protocols.

Chemical Transformations and Derivatization Strategies of 2 2 Bromophenyl 1,3 Benzoxazol 5 Amine

Reactivity of the Amino Group at Position 5

The amino group at the 5-position of the 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine scaffold serves as a key handle for a variety of chemical transformations, including acylation, sulfonylation, alkylation, arylation, diazotization, and condensation reactions. These modifications allow for the introduction of a wide range of functional groups, profoundly influencing the molecule's physicochemical properties.

Acylation and Sulfonylation Reactions

The primary amino group of this compound is readily acylated or sulfonylated using the corresponding acyl halides, anhydrides, or sulfonyl chlorides. These reactions typically proceed under basic conditions to neutralize the hydrogen halide byproduct. For instance, acylation with acetyl chloride or benzoyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding N-(2-(2-bromophenyl)benzo[d]oxazol-5-yl)acetamide or N-(2-(2-bromophenyl)benzo[d]oxazol-5-yl)benzamide, respectively.

Table 1: Representative Acylation and Sulfonylation Reactions of Aminobenzoxazoles

| Reagent | Product Structure | Product Name |

| Acetyl chloride | N-(1,3-benzoxazol-2-yl)acetamide | |

| Benzenesulfonyl chloride | N-(1,3-benzoxazol-2-yl)benzenesulfonamide |

Note: The data in this table is representative of the general reactivity of aminobenzoxazoles and not specific to this compound.

Alkylation and Arylation Processes

The nitrogen atom of the amino group can also undergo alkylation and arylation. N-alkylation can be achieved using alkyl halides, although this method can sometimes lead to overalkylation, yielding a mixture of secondary and tertiary amines. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled approach to mono-alkylation.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the N-arylation of the amino group. This reaction would involve coupling this compound with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This methodology allows for the introduction of a wide variety of substituted aryl groups.

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Balz-Schiemann)

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. wikipedia.orgwikipedia.orgsynarchive.comorganic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

In the Sandmeyer reaction , the diazonium group can be replaced by a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt (CuCl, CuBr, or CuCN). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This provides a route to introduce these functionalities at the 5-position of the benzoxazole (B165842) ring.

The Balz-Schiemann reaction offers a method for the introduction of a fluorine atom by thermal or photochemical decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt, which is typically prepared by treating the diazonium salt with fluoroboric acid (HBF4). wikipedia.orgorganic-chemistry.orgscienceinfo.comquora.combyjus.com

While the diazotization of 2-aminobenzoxazole (B146116) has been reported, the isolation of the diazonium salt was not described. However, these classical reactions are expected to be applicable to this compound, providing access to a range of 5-substituted derivatives.

Condensation Reactions Leading to Imines or Schiff Bases

The amino group of this compound can readily undergo condensation with aldehydes and ketones to form imines, also known as Schiff bases. uobaghdad.edu.iqijmpr.inresearchgate.netorientjchem.org This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. A study on the synthesis and antimicrobial evaluation of new Schiff bases of benzo[d]oxazol-5-amine derivatives demonstrated the successful condensation of aminobenzoxazoles with various aromatic aldehydes and ketones. uobaghdad.edu.iq This indicates that this compound would similarly react to form a variety of imine derivatives.

Table 2: Synthesis of Schiff Bases from Benzo[d]oxazol-5-amine Derivatives uobaghdad.edu.iq

| Aldehyde/Ketone | Product Name |

| p-Nitrobenzaldehyde | N-(4-nitrobenzylidene)benzo[d]oxazol-5-amine |

| p-Hydroxybenzaldehyde | 4-((benzo[d]oxazol-5-ylimino)methyl)phenol |

| p-Chlorobenzaldehyde | N-(4-chlorobenzylidene)benzo[d]oxazol-5-amine |

| p-Bromoacetophenone | 1-(4-bromophenyl)-N-(benzo[d]oxazol-5-yl)ethan-1-imine |

| Terephthaldehyde | N,N'-(1,4-phenylenebis(methanylylidene))bis(benzo[d]oxazol-5-amine) |

Note: The data is based on the reactivity of benzo[d]oxazol-5-amine derivatives as reported in the cited literature.

Chemical Modifications Involving the Bromine Substituent on the Phenyl Ring

The bromine atom on the 2-phenyl group serves as a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These transformations are instrumental in extending the molecular framework and introducing diverse functionalities.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

The bromine atom of this compound is well-suited for a range of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for the formation of biaryl linkages.

The Heck reaction enables the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.govlibretexts.orgresearchgate.net This reaction is typically carried out in the presence of a palladium catalyst and a base.

The Sonogashira coupling provides a route to aryl alkynes by reacting the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgwikipedia.org

The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by a palladium or nickel complex. researchgate.net

While specific examples for the target molecule are scarce, the feasibility of these transformations is strongly supported by the extensive literature on cross-coupling reactions of bromo-substituted aromatic and heterocyclic compounds.

Table 3: Representative Cross-Coupling Reactions of Aryl Bromides

| Reaction Type | Coupling Partner | General Product Structure |

| Suzuki-Miyaura | Arylboronic acid | Biaryl derivative |

| Heck | Alkene | Substituted alkene |

| Sonogashira | Terminal alkyne | Aryl alkyne |

| Negishi | Organozinc reagent | Aryl-substituted product |

Note: This table illustrates the general transformations possible for an aryl bromide and is not based on specific experimental data for this compound.

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) offers a viable pathway for the functionalization of the 2-(2-bromophenyl) moiety of the title compound. In an SNAr reaction, a nucleophile displaces a leaving group, in this case, the bromide, on an aromatic ring. The reaction generally proceeds via an addition-elimination mechanism, which is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group.

For this compound, the benzoxazole substituent itself can influence the reactivity of the brominated phenyl ring. Although the benzoxazole group is not a classical strong electron-withdrawing group, its electronic properties can be modulated by the protonation state of the 5-amino group. Under acidic conditions, the protonated aminium group would enhance the electrophilicity of the aromatic system, potentially favoring SNAr reactions.

A variety of nucleophiles can be employed in SNAr reactions. Common nucleophiles include alkoxides, phenoxides, thiophenoxides, and amines. The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) often being preferred.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions on this compound

| Nucleophile | Potential Product |

| Methoxide (CH₃O⁻) | 2-(2-Methoxyphenyl)-1,3-benzoxazol-5-amine |

| Phenoxide (C₆H₅O⁻) | 2-(2-Phenoxyphenyl)-1,3-benzoxazol-5-amine |

| Thiophenoxide (C₆H₅S⁻) | 2-(2-(Phenylthio)phenyl)-1,3-benzoxazol-5-amine |

| Pyrrolidine | 2-(2-(Pyrrolidin-1-yl)phenyl)-1,3-benzoxazol-5-amine |

Note: The feasibility and specific conditions for these reactions would require experimental validation.

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Trapping

Metal-halogen exchange is a powerful synthetic tool for the conversion of aryl halides into organometallic reagents, which can then react with a wide range of electrophiles. nih.govwikipedia.org This strategy is particularly useful for creating new carbon-carbon and carbon-heteroatom bonds at the position of the original halogen.

The bromine atom on the 2-phenyl group of this compound is susceptible to metal-halogen exchange, typically using organolithium reagents such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). harvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting aryllithium intermediate is a potent nucleophile and can be trapped with various electrophiles.

It is important to consider the presence of the acidic N-H protons of the amino group, which would be deprotonated by the strong organolithium base. Therefore, at least two equivalents of the organolithium reagent would be required: one to deprotonate the amine and one to perform the halogen-metal exchange.

Table 2: Potential Products from Metal-Halogen Exchange and Electrophilic Trapping

| Electrophile | Reagent Example | Potential Product |

| Carbon dioxide | CO₂ | 2-(5-Amino-1,3-benzoxazol-2-yl)benzoic acid |

| Aldehyde | Benzaldehyde | (2-(5-Amino-1,3-benzoxazol-2-yl)phenyl)(phenyl)methanol |

| Ketone | Acetone | 2-(2-(5-Amino-1,3-benzoxazol-2-yl)phenyl)propan-2-ol |

| Alkyl halide | Methyl iodide | 2-(2-Tolyl)-1,3-benzoxazol-5-amine |

Note: These are predicted products based on general reactivity patterns and would need to be confirmed experimentally.

Electrophilic Aromatic Substitution on the Benzoxazole Core

The benzoxazole ring system, particularly with an activating amino group at the 5-position, is amenable to electrophilic aromatic substitution (EAS). The amino group is a strong activating group and an ortho, para-director. In the case of this compound, the positions ortho (position 4 and 6) and para (position 7) to the amino group are activated towards electrophilic attack.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. The regioselectivity of these reactions will be influenced by both the directing effect of the amino group and steric hindrance from the adjacent substituents.

Due to the strong activating nature of the amino group, reactions often proceed under mild conditions. However, in strongly acidic media, the amino group can be protonated to form an ammonium (B1175870) salt, which is a deactivating, meta-directing group. This can be a useful strategy to alter the regiochemical outcome of the substitution.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Benzoxazole Core

| Reaction | Electrophile | Potential Product(s) |

| Bromination | Br₂ | 2-(2-Bromophenyl)-4,6-dibromo-1,3-benzoxazol-5-amine |

| Nitration | HNO₃/H₂SO₄ | 2-(2-Bromophenyl)-4-nitro-1,3-benzoxazol-5-amine and/or 2-(2-Bromophenyl)-6-nitro-1,3-benzoxazol-5-amine |

| Sulfonation | SO₃/H₂SO₄ | 5-Amino-2-(2-bromophenyl)-1,3-benzoxazole-4-sulfonic acid and/or 5-Amino-2-(2-bromophenyl)-1,3-benzoxazole-6-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(5-Amino-2-(2-bromophenyl)-1,3-benzoxazol-4-yl)ethan-1-one and/or 1-(5-Amino-2-(2-bromophenyl)-1,3-benzoxazol-6-yl)ethan-1-one |

Note: The precise regioselectivity and reaction conditions would need to be determined empirically.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 2 Bromophenyl 1,3 Benzoxazol 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution.

1D NMR (¹H, ¹³C) for Structural Assignment

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. The expected spectrum of 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine would show distinct signals for the aromatic protons on both the benzoxazole (B165842) and bromophenyl rings, as well as a characteristic signal for the amine protons.

Aromatic Region (δ 6.5-8.5 ppm): The protons on the benzoxazole and bromophenyl rings would appear in this region. The substitution pattern would lead to a complex but interpretable set of multiplets.

Amine Protons (-NH₂): A broad singlet would be expected, the chemical shift of which can be solvent-dependent.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum would display unique resonances for each carbon atom in a distinct chemical environment.

Aromatic Carbons (δ 100-160 ppm): A series of signals corresponding to the carbons of the two aromatic rings and the benzoxazole core.

C-Br and C-N bonds: The carbons directly attached to the bromine and nitrogen atoms would exhibit characteristic chemical shifts influenced by the electronegativity of these heteroatoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ ppm)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Benzoxazole Protons | 6.8 - 7.5 | 110 - 155 |

| Bromophenyl Protons | 7.2 - 8.2 | 120 - 135 |

| Amine Protons | 3.5 - 5.0 (broad) | - |

| C-Br | - | ~122 |

| C-NH₂ | - | ~145 |

| Benzoxazole Carbons | - | 110 - 165 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the bromophenyl group and the benzoxazole core.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₃H₉BrN₂O), the expected exact mass would be calculated and compared to the experimentally determined value. The presence of bromine would be evident from the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Interactive Data Table: Expected HRMS Data

| Ion | Calculated m/z | Observed m/z |

| [M(⁷⁹Br)]⁺ | 287.9929 | (Predicted) |

| [M(⁸¹Br)]⁺ | 289.9908 | (Predicted) |

| [M(⁷⁹Br)+H]⁺ | 288.9997 | (Predicted) |

| [M(⁸¹Br)+H]⁺ | 290.9977 | (Predicted) |

Fragmentation analysis would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of Br, CO, and cleavage of the benzoxazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

N-H stretching: A characteristic band or bands for the amine group would be expected in the range of 3300-3500 cm⁻¹.

C=N stretching: The imine bond within the oxazole (B20620) ring would show a strong absorption around 1630-1680 cm⁻¹.

C-O stretching: The ether-like C-O bond in the benzoxazole ring would have a characteristic vibration.

Aromatic C-H and C=C stretching: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

C-Br stretching: A band in the lower frequency region of the spectrum.

Interactive Data Table: Key Predicted IR/Raman Vibrational Frequencies (cm⁻¹)

| Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch | 1630 - 1680 |

| Aromatic C=C Bend | 1400 - 1600 |

| C-O Stretch | 1200 - 1300 |

| C-Br Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the benzoxazole and phenyl rings would be expected to give rise to strong absorption bands in the UV region. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the benzoxazole system and the dihedral angle between the benzoxazole and the bromophenyl rings. Furthermore, analysis of the crystal packing would identify intermolecular interactions such as hydrogen bonding involving the amine group and π-π stacking between the aromatic rings, which govern the solid-state architecture.

Circular Dichroism (CD) Spectroscopy (if chiral centers are introduced)

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. The foundational principle of CD spectroscopy lies in the differential absorption of left- and right-circularly polarized light by a chiral chromophore. While the parent molecule, this compound, is achiral, the introduction of a chiral center would render it optically active and thus amenable to analysis by CD spectroscopy.

The introduction of chirality could be envisioned through various synthetic modifications, such as the acylation of the 5-amino group with a chiral acid or the incorporation of a chiral substituent on the phenyl ring. The resulting enantiomers would be expected to exhibit mirror-image CD spectra, providing unequivocal proof of their enantiomeric relationship and allowing for the determination of enantiomeric purity.

In a hypothetical scenario where a chiral auxiliary is introduced, the benzoxazole core and the bromophenyl moiety would act as chromophores within a chiral environment. The electronic transitions of these chromophores would give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects would be exquisitely sensitive to the absolute configuration of the newly introduced stereocenter.

For instance, studies on chiral bis(oxazoline)copper(II) complexes have demonstrated the utility of vibrational circular dichroism (VCD) in elucidating the stereochemistry of coordination compounds. rsc.org Similarly, the chiroptical properties of chiral organic-inorganic hybrid perovskites have been investigated using CD spectroscopy to understand the relationship between their structure and optical activity. nih.gov These examples underscore the potential of CD spectroscopy in the stereochemical characterization of novel chiral molecules.

The anticipated CD spectrum of a chiral derivative of this compound would likely display distinct signals corresponding to the π-π* transitions of the aromatic systems. The analysis of these signals, potentially in conjunction with quantum chemical calculations, would be instrumental in assigning the absolute configuration of the chiral center.

Chromatographic Coupling with Spectroscopic Detectors (e.g., LC-MS, GC-MS)

The coupling of chromatographic separation techniques with highly sensitive spectroscopic detectors provides a robust platform for the analysis of complex mixtures and the definitive identification of individual components. For a compound like this compound, both LC-MS and GC-MS would be invaluable analytical tools.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and widely used technique for the analysis of a broad range of organic molecules, including those with limited volatility or thermal stability, such as aminobenzoxazoles. In a typical LC-MS analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be employed for separation.

The separated analyte would then be introduced into the mass spectrometer, most commonly via an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the unambiguous determination of the molecular weight. For this compound (C₁₃H₉BrN₂O), the expected monoisotopic mass of the neutral molecule is approximately 287.99 g/mol . The ESI mass spectrum would therefore be expected to show a prominent ion cluster around m/z 288.99, corresponding to the [M+H]⁺ ion. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two peaks of nearly equal intensity separated by 2 Da, providing a clear signature for the presence of a bromine atom in the molecule.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced, offering insights into the molecule's structure.

Below is a table summarizing typical LC-MS conditions that could be adapted for the analysis of this compound, based on studies of related aminobenzoxazole derivatives. acs.orgnih.govnih.gov

| Parameter | Typical Conditions |

| Chromatography System | UHPLC or HPLC |

| Column | C18 reversed-phase (e.g., 1.8 µm, 2.1 x 50 mm) |

| Mobile Phase A | 0.1% Formic Acid or Ammonium (B1175870) Acetate (B1210297) in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient from low to high organic phase |

| Flow Rate | 0.2 - 0.8 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Scan Mode | Full Scan (for molecular weight) and MS/MS (for fragmentation) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the amino group in this compound may necessitate derivatization to improve its volatility and chromatographic behavior, GC-MS analysis of the underivatized or derivatized compound can provide valuable structural information.

In a GC-MS experiment, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy ionization technique that leads to extensive fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint of the compound, which can be used for identification by comparison to spectral libraries.

The EI mass spectrum of this compound would be expected to show a molecular ion peak (M⁺·) with the characteristic bromine isotopic pattern. The fragmentation pattern would likely involve cleavage of the benzoxazole ring system and the loss of the bromine atom. Common fragmentation pathways for brominated aromatic compounds include the loss of Br· and HBr. miamioh.edu The fragmentation of the benzoxazole core might involve the loss of CO and HCN. The analysis of these fragment ions would allow for the confirmation of the different structural motifs within the molecule.

A high-resolution mass spectrometer (HRMS) coupled with GC would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the calculation of their elemental compositions and further confirming the compound's identity. benthamopen.com

Computational and Theoretical Investigations of 2 2 Bromophenyl 1,3 Benzoxazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules at the electronic level. These calculations provide a basis for understanding the molecule's stability, electronic properties, and spectroscopic signatures.

The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. mdpi.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive. mdpi.com

Key electronic properties derived from HOMO and LUMO energies include:

Ionization Potential (I): The energy required to remove an electron from the HOMO. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to the LUMO. It is approximated as A ≈ -ELUMO.

For heterocyclic compounds, DFT calculations have shown HOMO-LUMO gaps typically in the range of 3-5 eV. researchgate.netnih.gov For 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine, the HOMO is expected to be localized primarily on the electron-rich aminobenzoxazole ring system, while the LUMO may be distributed across the bromophenyl ring and the benzoxazole (B165842) core.

| Parameter | Definition | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A small gap implies high reactivity. |

| Ionization Potential (I) | Energy needed to remove an electron | Measures the molecule's resistance to oxidation. |

| Electron Affinity (A) | Energy released upon gaining an electron | Measures the molecule's tendency to be reduced. |

Conformational analysis is used to determine the most stable three-dimensional arrangement of a molecule. Due to the single bond connecting the bromophenyl and benzoxazole ring systems, rotation can occur, leading to different conformers. The presence of the bromine atom at the ortho position of the phenyl ring introduces significant steric hindrance, which likely forces the two ring systems out of planarity.

A potential energy surface (PES) map can be generated by systematically rotating the dihedral angle between the two rings and calculating the energy at each step. The lowest point on this surface corresponds to the most stable conformation. For similar bicyclic aromatic compounds, the dihedral angles between rings are often non-zero. For instance, the dihedral angle between the benzoxazole and benzene (B151609) rings in 2-(4-aminophenyl)-1,3-benzoxazole is 11.8°. researchgate.net In a different but structurally related compound, 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, the dihedral angle is significantly larger at 48.35°, highlighting the influence of the ortho-bromo substituent. nih.gov

| Compound | Dihedral Angle Between Rings | Reference |

| 2-(4-aminophenyl)-1,3-benzoxazole | 11.8° | researchgate.net |

| 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine | 48.35° | nih.gov |

| 2-(2-aminophenyl)-1,3-benzoxazole | 0.74° | nih.gov |

Based on these comparisons, the most stable conformer of this compound is predicted to have a notable twist between the phenyl and benzoxazole planes to minimize steric clash.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. researchgate.net The ESP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the ESP surface would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen and nitrogen atoms of the benzoxazole ring and the nitrogen of the 5-amine group. These are the primary sites for hydrogen bonding and electrophilic interactions.

Positive Potential (Blue): Located on the hydrogen atoms of the amine group, making them acidic and capable of acting as hydrogen bond donors.

Neutral/Slightly Negative Potential (Green/Orange): The aromatic rings and the bromine atom would display intermediate potentials, with the bromine atom contributing to a region of slight negative charge due to its lone pairs, while also exerting an electron-withdrawing inductive effect.

This charge distribution analysis helps in understanding the molecule's intermolecular interactions and preferred sites for chemical reactions.

Quantum chemical calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These theoretical predictions are instrumental in interpreting and confirming experimental spectra.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR spectra are performed by computing the magnetic shielding tensors for each nucleus. The predicted shifts for the aromatic protons and carbons would be influenced by the electron-donating amine group, the electron-withdrawing bromine atom, and the anisotropic effects of the aromatic rings.

Vibrational Frequencies: The calculation of vibrational frequencies helps in assigning the absorption bands observed in an experimental IR spectrum. Key predicted vibrations would include N-H stretching from the amine group, C=N stretching of the oxazole (B20620) ring, and C-Br stretching.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time, particularly in a solvent. nih.gov An MD simulation for this compound in a solvent like water or DMSO would reveal:

Conformational Flexibility: How the dihedral angle between the rings fluctuates over time at a given temperature.

Solvent Effects: The organization of solvent molecules around the solute, particularly the formation of hydrogen bonds between the solvent and the amine and benzoxazole moieties.

Solvation Free Energy: The energy change associated with transferring the molecule from a gas phase to a solvent, which is crucial for understanding its solubility and partitioning behavior.

Such simulations provide a more realistic picture of the molecule's behavior in a condensed-phase environment, which is essential for applications in materials science and medicinal chemistry. rjeid.com

Prediction of Reactivity Descriptors (e.g., Fukui Functions)

Reactivity descriptors derived from DFT, such as Fukui functions, offer a quantitative measure of a molecule's local reactivity. nih.gov Fukui functions identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack.

For this compound, the analysis would likely predict:

Sites for Electrophilic Attack: The nitrogen atom of the amine group and specific carbon atoms on the benzoxazole ring that are activated by the amine group would be the most probable sites.

Sites for Nucleophilic Attack: Carbon atoms on the bromophenyl ring, influenced by the electron-withdrawing nature of the bromine atom and the benzoxazole system, could be targeted by nucleophiles.

This detailed reactivity mapping is crucial for predicting the outcomes of chemical reactions and designing synthetic pathways.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding)

Computational and theoretical investigations into the intermolecular interactions of this compound reveal the critical roles of hydrogen and halogen bonding in its supramolecular assembly. While direct crystallographic or computational studies on this specific molecule are not extensively documented in the provided literature, a thorough analysis of structurally analogous compounds allows for a detailed prediction of its interaction profile. These non-covalent interactions are fundamental to understanding the molecule's crystal packing, molecular recognition capabilities, and potential applications in materials science and medicinal chemistry.

The primary intermolecular forces at play are expected to be hydrogen bonds, facilitated by the primary amine group (-NH₂) at the 5-position of the benzoxazole ring, and halogen bonds, arising from the bromine atom on the 2-phenyl substituent.

Hydrogen Bonding

The amine group is a classic hydrogen bond donor, while the nitrogen atom within the oxazole ring can act as a hydrogen bond acceptor. This donor-acceptor pairing is a common motif in the crystal structures of related benzoxazole derivatives. For instance, in the crystal structure of 2-(4-Aminophenyl)-1,3-benzoxazole, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming one-dimensional chains. researchgate.netnih.gov Similarly, the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole features N—H⋯N hydrogen bonds that generate chains of molecules. nih.gov

Based on these analogous structures, it is highly probable that this compound forms similar intermolecular N—H⋯N hydrogen bonds. The hydrogen atoms of the amine group can interact with the nitrogen atom of the benzoxazole ring of a neighboring molecule. This interaction is a significant factor in the stabilization of the crystal lattice. nih.gov The typical geometry and distances for such hydrogen bonds in related aminobenzoxazole structures are well-established.

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference Compound |

| Hydrogen Bond | N-H···N | ~2.9 - 3.2 | ~150 - 170 | 2-(4-Aminophenyl)-1,3-benzoxazole |

| Hydrogen Bond | N-H···N | ~2.9 - 3.2 | ~150 - 170 | 2-(2-aminophenyl)-1,3-benzoxazole |

This table presents typical data for N-H···N hydrogen bonds observed in structurally similar compounds, providing a predictive model for this compound.

Halogen Bonding

The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding, a highly directional non-covalent interaction. The bromine atom acts as a Lewis acidic region (the σ-hole) and can interact with a Lewis base, such as a nitrogen or oxygen atom from an adjacent molecule. The strength of halogen bonds follows the trend I > Br > Cl > F. nih.gov

Studies on brominated aromatic compounds have demonstrated the significance of halogen bonding in directing crystal packing and in molecular recognition. For example, research on a brominated benzamidine (B55565) derivative (BrBA) binding to a serine protease showed that the bromine atom forms a halogen bond with an oxygen atom of an aspartate residue in the protein's binding pocket. nih.gov The key geometric features of a halogen bond are that the distance between the halogen and the acceptor atom is less than the sum of their van der Waals radii, and the angle of interaction is typically close to 180°. nih.gov

| Interaction Type | Donor···Acceptor | Typical Distance | Typical Angle | Key Features |

| Halogen Bond | C-Br···N | Less than sum of van der Waals radii (~3.37 Å) | Approaching 180° | Directional, strength comparable to hydrogen bonds. |

| Halogen Bond | C-Br···O | Less than sum of van der Waals radii (~3.27 Å) | Approaching 180° | Contributes to crystal packing and molecular recognition. |

This table outlines the expected parameters for halogen bonds that could be formed by this compound, based on established principles of halogen bonding. nih.gov

Applications of 2 2 Bromophenyl 1,3 Benzoxazol 5 Amine and Its Derivatives in Chemical Sciences

Utility as Precursors and Intermediates in Complex Organic Synthesis

The strategic placement of a bromine atom on the phenyl ring and an amino group on the benzoxazole (B165842) core endows 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine with multiple reaction sites. This allows for its use as a foundational element in the construction of more complex molecular architectures, particularly in the synthesis of bioactive heterocyclic compounds.

The presence of the aryl bromide is particularly advantageous for its participation in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents at the 2-position of the benzoxazole. For instance, Suzuki, Heck, and Sonogashira couplings can be employed to append new aryl, vinyl, or alkynyl groups, respectively. This modular approach allows for the systematic modification of the molecule's steric and electronic properties, which is crucial in medicinal chemistry for optimizing biological activity.

Furthermore, the amino group at the 5-position serves as a handle for further functionalization. It can undergo acylation, alkylation, and diazotization reactions, leading to the formation of amides, secondary or tertiary amines, and diazonium salts. These intermediates can then be converted into a diverse range of other functional groups, significantly expanding the synthetic possibilities. The interplay between the reactivity of the bromophenyl and amino moieties allows for sequential and orthogonal transformations, making this compound a valuable synthon in multi-step synthetic sequences.

Role in Ligand Design for Organometallic and Asymmetric Catalysis

The development of novel ligands is a critical aspect of advancing organometallic and asymmetric catalysis. The rigid benzoxazole framework, combined with the potential for introducing various coordinating groups, makes derivatives of this compound attractive candidates for ligand design.

By modifying the amino group and/or substituting the bromine atom, researchers can synthesize a library of ligands with tailored steric and electronic properties. For example, the amino group can be converted into a phosphine (B1218219) or an oxazoline, which are common coordinating moieties in transition metal catalysis. The bromophenyl group can be functionalized to introduce additional donor atoms, leading to the formation of bidentate or pincer-type ligands. These ligands can then be complexed with various transition metals, such as palladium, rhodium, or iridium, to generate catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.

In the realm of asymmetric catalysis, the development of chiral ligands is of paramount importance. Chiral auxiliaries can be introduced through the amino group or by using chiral building blocks in the modification of the bromophenyl ring. The resulting chiral ligands can create a stereochemically defined environment around the metal center, enabling the enantioselective synthesis of chiral molecules. While specific applications of ligands derived directly from this compound are still an emerging area of research, the inherent structural features of this scaffold hold significant promise for the future design of effective catalysts for asymmetric transformations.

Exploration in Materials Science

The unique photophysical and electronic properties of the benzoxazole core have led to the exploration of its derivatives in various areas of materials science. The ability to tune these properties through chemical modification makes compounds like this compound valuable components in the development of advanced functional materials.

Development of Fluorescent Probes and Chemosensors

Benzoxazole derivatives are known for their fluorescent properties, often exhibiting strong emission in the blue region of the visible spectrum. This intrinsic fluorescence, coupled with the potential for functionalization, makes them excellent candidates for the development of fluorescent probes and chemosensors. nih.gov

The amino group of this compound can be modified to incorporate a recognition moiety for a specific analyte, such as a metal ion, an anion, or a biologically relevant molecule. Upon binding of the analyte to the recognition site, a change in the fluorescence properties of the benzoxazole fluorophore can be observed, such as an increase or decrease in fluorescence intensity (turn-on or turn-off response) or a shift in the emission wavelength. The bromophenyl group can also be functionalized to modulate the photophysical properties or to introduce additional binding sites. The development of such chemosensors is a vibrant area of research with potential applications in environmental monitoring, medical diagnostics, and cellular imaging.

Table 1: Examples of Benzoxazole-Based Fluorescent Probes

| Probe Derivative | Target Analyte | Sensing Mechanism |

| Benzoxazole-crown ether conjugate | Metal Cations (e.g., Na+, K+) | Photoinduced Electron Transfer (PET) |

| Benzoxazole-thiourea derivative | Anions (e.g., F-, AcO-) | Hydrogen bonding interactions |

| Benzoxazole-enzyme substrate | Enzyme activity | Enzymatic cleavage and release of fluorophore |

Applications in Organic Electronic Materials (e.g., OLEDs, OFETs)

The conjugated π-system of the benzoxazole ring, which can be extended through modifications at the 2- and 5-positions, imparts semiconductor properties to its derivatives. This has led to their investigation for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

In OLEDs, benzoxazole derivatives can function as blue-emitting materials, host materials for phosphorescent emitters, or as electron-transporting materials. The wide bandgap and high thermal stability of the benzoxazole core are advantageous for these applications. By tuning the molecular structure through substitutions on the phenyl and benzoxazole rings, the emission color, charge transport properties, and device efficiency can be optimized. mdpi.com

In OFETs, the ability of benzoxazole derivatives to self-assemble into ordered structures is crucial for achieving high charge carrier mobility. The planar nature of the benzoxazole ring system facilitates π-π stacking, which is essential for efficient charge transport. The introduction of appropriate substituents can influence the molecular packing and, consequently, the performance of the OFET device.

Integration into Polymer Synthesis for Functional Materials

The incorporation of functional units into polymer backbones or as pendant groups is a powerful strategy for creating materials with tailored properties. This compound can serve as a functional monomer in polymer synthesis, leading to the development of materials with unique optical, electronic, or thermal properties.

The amino group can be used as a reactive site for polymerization, for example, in the synthesis of polyamides or polyimides. The resulting polymers would incorporate the rigid and fluorescent benzoxazole unit into their main chain, potentially leading to materials with high thermal stability and interesting photophysical properties.

Alternatively, the bromophenyl group can be utilized for post-polymerization modification. A polymer with pendant bromophenyl groups can be functionalized through various cross-coupling reactions, allowing for the introduction of a wide range of functional moieties. This approach offers a high degree of versatility in the design of functional polymers.

Development of Novel Reagents and Synthetic Methodologies

Beyond its role as a building block for complex molecules and materials, this compound and its derivatives can also be utilized in the development of new chemical reagents and synthetic methodologies.

The combination of the benzoxazole core with other reactive functionalities can lead to the creation of novel reagents with unique reactivity. For example, by converting the amino group into a diazonium salt, a versatile intermediate for introducing various functional groups is obtained. Similarly, transformation of the bromo group into an organometallic species, such as an organolithium or Grignard reagent, opens up a wide range of synthetic possibilities.

Furthermore, the study of the reactivity of this compound can lead to the discovery of new synthetic transformations. The unique electronic environment of the benzoxazole ring system can influence the reactivity of the attached functional groups in unexpected ways, potentially leading to the development of novel and efficient synthetic methods for the construction of other heterocyclic systems. The exploration of the chemistry of this versatile molecule is an ongoing endeavor that promises to yield new tools and strategies for the synthetic chemist.

Future Directions and Emerging Research Avenues for 2 2 Bromophenyl 1,3 Benzoxazol 5 Amine Research

Design of More Efficient and Sustainable Synthetic Routes

The development of environmentally benign and economically viable synthetic methods is a cornerstone of modern chemical research. Future efforts in the synthesis of 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine and its derivatives will likely focus on green chemistry principles. bohrium.comnih.gov This includes the exploration of alternative energy sources like microwave and ultrasound irradiation to accelerate reaction times and improve yields. chemistryjournal.netnih.govresearchgate.net Researchers are increasingly investigating the use of sustainable solvents, waste reduction strategies, and energy-efficient processes for the synthesis of benzoxazole (B165842) derivatives. chemistryjournal.net The application of biocatalysts, such as amla fruit extract, presents a novel and eco-friendly approach to producing 2-aryl-1,3-benzoxazoles. bohrium.com

| Synthetic Approach | Key Features | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Reduced reaction times, increased yields, and enhanced purity. chemistryjournal.netnih.gov |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote chemical reactions. | Improved reaction rates and yields. nih.gov |

| Biocatalysis | Uses natural catalysts like plant extracts. | Environmentally friendly, low-cost, and non-volatile. bohrium.com |

| Mechanochemical Synthesis | Involves grinding reactants together in the absence of a solvent. | Solvent-free conditions and high efficiency. nih.gov |

| Flow Chemistry | Reactions are performed in a continuous flowing stream. | Enhanced control over reaction parameters and improved scalability. chemistryjournal.net |

Exploration of Unconventional Catalytic Systems for Functionalization

The functionalization of the this compound core is crucial for tuning its properties and exploring its potential applications. Future research will likely delve into unconventional catalytic systems to achieve novel transformations. This includes the use of nanocatalysts, such as Fe3O4@SiO2-SO3H, which offer high efficiency and reusability. ajchem-a.com Metal-catalyzed reactions, particularly those employing palladium, copper, and zirconium, will continue to be a major focus for C-H bond functionalization and cross-coupling reactions. rsc.orgnitrkl.ac.inorganic-chemistry.org Furthermore, the use of ionic liquids as catalysts or reaction media presents an environmentally friendly alternative to traditional organic solvents. nih.govmdpi.com

Investigation of Unexplored Reactivity Patterns and Selectivity Control

A deeper understanding of the reactivity of this compound is essential for its strategic application in synthesis. The presence of multiple reactive sites—the bromophenyl group, the amine group, and the benzoxazole core—offers a rich playground for chemical transformations. Future studies will likely focus on the selective functionalization of these positions. For instance, the bromine atom is a versatile handle for cross-coupling reactions like the Suzuki reaction, enabling the introduction of various aryl substituents. acs.org The amino group can be a site for amidation, alkylation, or diazotization, leading to a diverse array of derivatives. Moreover, exploring the reactivity of the benzoxazole ring itself, such as electrophilic aromatic substitution or ring-opening reactions, could unveil new synthetic pathways. rsc.orgresearchgate.net

Development of Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

Elucidating the mechanisms of reactions involving this compound is critical for optimizing reaction conditions and designing more efficient synthetic routes. The application of advanced spectroscopic techniques for in situ monitoring will be instrumental in this endeavor. Techniques like in operando flow NMR and FTIR spectroscopy can provide real-time information about reaction intermediates and kinetics, offering a detailed picture of the reaction pathway. magritek.com The development of multidimensional and time-resolved spectroscopic methods will further enhance our ability to study the intricate details of molecular transformations. numberanalytics.com These insights are invaluable for understanding the role of catalysts, identifying rate-determining steps, and ultimately controlling the outcome of chemical reactions. magritek.comresearchgate.net

| Spectroscopic Technique | Information Gained | Application in Benzoxazole Research |

| In Operando Flow NMR | Real-time quantitative analysis of reaction species. | Elucidation of reaction mechanisms and kinetics. magritek.com |

| In Operando Flow FTIR | Detection of reaction intermediates and functional group transformations. | Monitoring the progress of benzoxazole synthesis. magritek.com |

| Time-Resolved Spectroscopy | Study of transient states and reaction dynamics on ultrafast timescales. | Understanding bond formation and breaking during reactions. |

| 2D NMR Spectroscopy | Detailed structural information and molecular connectivity. | Characterization of complex benzoxazole derivatives. numberanalytics.com |

Integration with Automated Synthesis and High-Throughput Experimentation

The discovery of new bioactive molecules and functional materials often requires the synthesis and screening of large libraries of compounds. The integration of automated synthesis platforms with high-throughput experimentation (HTE) will significantly accelerate the exploration of the chemical space around this compound. chemistryjournal.net Automated systems can rapidly generate a diverse range of derivatives by systematically varying substituents at different positions of the molecule. This approach, coupled with high-throughput screening assays, can efficiently identify compounds with desired biological activities or material properties. nih.gov This synergy between automation and HTE is poised to revolutionize the pace of discovery in medicinal chemistry and materials science. chemistryjournal.net

Expansion into Novel Functional Material Design and Applications

The unique photophysical and electronic properties of the benzoxazole scaffold make it an attractive building block for the design of novel functional materials. researchgate.net While the primary focus has often been on the biological activity of benzoxazole derivatives, future research will likely explore their potential in materials science. nih.govresearchgate.nettandfonline.comresearchgate.netresearchgate.nettandfonline.comnih.govnih.govnih.gov This could include the development of organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and advanced polymers. The presence of the bromine atom and the amine group in this compound provides convenient handles for polymerization and for tuning the electronic properties of the resulting materials. The exploration of its derivatives as components in supramolecular assemblies and coordination polymers also represents a promising avenue for creating materials with tailored functionalities.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine, and how are intermediates validated?

The compound is typically synthesized via cyclocondensation of 5-aminobenzoxazole precursors with 2-bromophenyl derivatives. For example:

- Key step : Coupling of 5-aminobenzoxazole with 2-bromophenylboronic acid (or halides) under Suzuki-Miyaura or Ullmann conditions, often using Pd catalysts .

- Intermediate validation : Intermediates like 5-nitrobenzoxazole derivatives are reduced to the amine using Raney nickel and hydrazine hydrate, followed by recrystallization in EtOAc/PE mixtures to ensure purity .

- Purity control : High-performance liquid chromatography (HPLC) with dual-column validation (C4 and C18 columns) confirms purity >95% .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions. For example, the amine proton appears as a singlet near δ 6.5 ppm, while bromophenyl protons show coupling patterns in aromatic regions .

- LC-MS (ESI) : Detects molecular ions (e.g., m/z 277–337 [M+H]) and confirms molecular weight .

- HPLC : Dual-column analysis (C4 and C18) with retention times (e.g., t = 14–22 min) ensures batch-to-batch reproducibility .

Advanced: How can reaction yields be optimized for derivatives with electron-withdrawing substituents?

- Catalyst screening : Pd(PPh) or CuI improves coupling efficiency for bromophenyl groups, especially in sterically hindered positions .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, but EtOAc is preferred for recrystallization to avoid side products .

- Temperature control : Lower temperatures (0–5°C) minimize decomposition during nitro-group reduction steps .

Advanced: How are structural contradictions resolved when X-ray crystallography data conflicts with NMR/LC-MS?

- Crystallographic refinement : SHELXL refines high-resolution data to resolve ambiguities (e.g., bromine atom positioning) .

- Complementary techniques : ORTEP-3 visualizes thermal ellipsoids to distinguish disorder in the benzoxazole ring .

- Validation pipeline : Cross-check with - HMBC NMR to confirm amine connectivity if crystallographic data is ambiguous .

Advanced: What strategies are used to evaluate this compound’s bioactivity in receptor-binding studies?

- Adenosine A2A receptor antagonism : Competitive binding assays with -ZM241385 as a radioligand; IC values are calculated using nonlinear regression .

- Fluorescent tagging : The benzoxazole core is functionalized with dansyl chloride for live-cell imaging, leveraging its intrinsic fluorescence at λ = 450 nm .

- Dose-response curves : Tested against cancer cell lines (e.g., MCF-7) with cisplatin as a positive control to assess apoptosis induction .

Advanced: How are batch impurities managed to ensure reproducibility in biological assays?

- HPLC-DAD/MS : Detects trace impurities (e.g., dehalogenated byproducts) using UV-Vis (254 nm) and MS/MS fragmentation .

- Recrystallization protocols : EtOAc/hexane (9:1) removes polar impurities, while preparative TLC isolates non-polar contaminants .

- Stability studies : Accelerated degradation under heat/light (40°C, 75% RH) identifies labile groups (e.g., amine oxidation) .

Advanced: What computational tools predict this compound’s reactivity in nucleophilic substitution?

- DFT calculations : Gaussian 09 optimizes geometries at the B3LYP/6-311+G(d,p) level to model bromine’s electronic effects on the benzoxazole ring .

- Docking simulations : AutoDock Vina screens for A2A receptor binding pockets, using crystallographic data (PDB: 3REY) to validate poses .

- QSPR models : Correlate Hammett σ values of substituents with reaction rates in SNAr mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products